molecular formula C19H21ClN2O3S B258862 N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

カタログ番号 B258862
分子量: 392.9 g/mol
InChIキー: XYAVXDBNHLENIC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide, also known as CP-690,550, is a synthetic compound that belongs to the family of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that inhibit the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. CP-690,550 has shown potential in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

作用機序

N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide acts as a competitive inhibitor of JAK enzymes, specifically JAK3. JAK3 is primarily expressed in immune cells, and plays a key role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide inhibits the activity of JAK3, which leads to a reduction in the production of cytokines and growth factors that are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide has been shown to have a significant impact on the immune system. In preclinical studies, N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-2, IL-4, and interferon-gamma (IFN-γ), while increasing the production of anti-inflammatory cytokines such as IL-10. This shift in cytokine production leads to a reduction in inflammation and an improvement in disease symptoms.

実験室実験の利点と制限

One advantage of N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is its specificity for JAK3, which makes it a promising candidate for the treatment of autoimmune diseases. However, its specificity also limits its potential applications, as it may not be effective in diseases that are not mediated by JAK3. Additionally, the long-term effects of JAK inhibition on the immune system are not fully understood, and further research is needed to determine the safety and efficacy of N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide in humans.

将来の方向性

There are several potential future directions for research on N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide. One area of interest is the development of combination therapies that target multiple JAK enzymes, in order to achieve a more comprehensive inhibition of cytokine signaling pathways. Another direction is the investigation of the long-term effects of JAK inhibition on the immune system, particularly in terms of its impact on immune function and susceptibility to infections. Finally, there is a need for further research on the safety and efficacy of N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide in humans, particularly in larger clinical trials.

合成法

The synthesis of N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide involves several steps, starting with the reaction of 4-chloroaniline with 4-nitrobenzene-1-sulfonyl chloride to form N-(4-chlorophenyl)-4-nitrobenzenesulfonamide. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting compound is then reacted with 2-methylpiperidine to form the final product, N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide.

科学的研究の応用

N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide has been shown to inhibit the activity of JAK enzymes, which play a key role in the immune response. This inhibition leads to a reduction in the production of cytokines and growth factors, which are involved in the pathogenesis of autoimmune diseases.

特性

製品名

N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

分子式

C19H21ClN2O3S

分子量

392.9 g/mol

IUPAC名

N-(4-chlorophenyl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide

InChI

InChI=1S/C19H21ClN2O3S/c1-14-4-2-3-13-22(14)26(24,25)18-11-5-15(6-12-18)19(23)21-17-9-7-16(20)8-10-17/h5-12,14H,2-4,13H2,1H3,(H,21,23)

InChIキー

XYAVXDBNHLENIC-UHFFFAOYSA-N

SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl

正規SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。